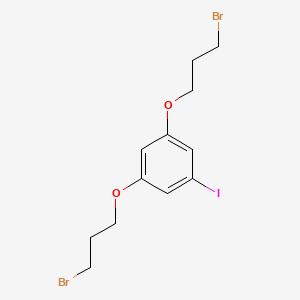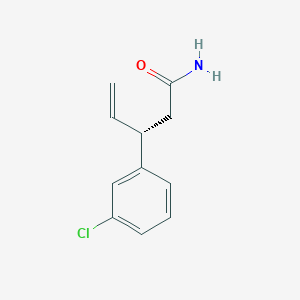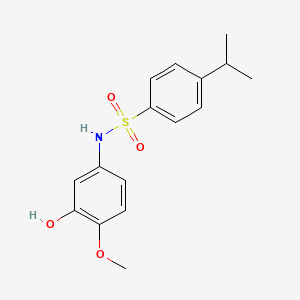![molecular formula C21H18O4S B12614587 Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate CAS No. 648436-61-7](/img/structure/B12614587.png)
Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(5-methyl[1,1’-biphenyl]-2-sulfonyl)benzoate is an organic compound that belongs to the class of sulfonyl benzoates. This compound is characterized by the presence of a biphenyl group, a sulfonyl group, and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-methyl[1,1’-biphenyl]-2-sulfonyl)benzoate typically involves the reaction of 5-methyl[1,1’-biphenyl]-2-sulfonyl chloride with methyl 4-hydroxybenzoate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(5-methyl[1,1’-biphenyl]-2-sulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or bromo derivatives of the biphenyl ring.
Aplicaciones Científicas De Investigación
Methyl 4-(5-methyl[1,1’-biphenyl]-2-sulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(5-methyl[1,1’-biphenyl]-2-sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The biphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl biphenyl-4-carboxylate
- Methyl 4-methylbenzoate
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
Methyl 4-(5-methyl[1,1’-biphenyl]-2-sulfonyl)benzoate is unique due to the presence of both a sulfonyl group and a biphenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
648436-61-7 |
|---|---|
Fórmula molecular |
C21H18O4S |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
methyl 4-(4-methyl-2-phenylphenyl)sulfonylbenzoate |
InChI |
InChI=1S/C21H18O4S/c1-15-8-13-20(19(14-15)16-6-4-3-5-7-16)26(23,24)18-11-9-17(10-12-18)21(22)25-2/h3-14H,1-2H3 |
Clave InChI |
KHWGLASHOXZSIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12614517.png)
![1,4-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B12614523.png)
![2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester](/img/structure/B12614535.png)
![Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate](/img/structure/B12614545.png)
![Urea, N,N'-dimethyl-N-[[(3-phenylpropyl)imino]methyl]-](/img/structure/B12614556.png)
![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12614562.png)
![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)
![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)

![L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine](/img/structure/B12614576.png)
![N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide](/img/structure/B12614584.png)
![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
